6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE
Description
6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE is a complex heterocyclic compound
Properties
IUPAC Name |
6-benzyl-4-[(6-benzyl-5,7-dihydrotetrazolo[1,5-a][1,3,5]triazin-4-yl)methyl]-5,7-dihydrotetrazolo[1,5-a][1,3,5]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N12/c1-3-7-18(8-4-1)11-28-13-30(20-22-24-26-32(20)15-28)17-31-14-29(12-19-9-5-2-6-10-19)16-33-21(31)23-25-27-33/h1-10H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZOUQPBQIQNAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN2C(=NN=N2)N1CN3CN(CN4C3=NN=N4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE typically involves multi-step reactions starting from simpler precursors. The process often includes:
Formation of Tetrazolo-Triazine Rings: This step involves cyclization reactions using appropriate reagents and catalysts.
Benzylation: Introduction of benzyl groups through nucleophilic substitution or Friedel-Crafts alkylation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow processes.
Automation: Implementing automated systems for precise control of reaction conditions.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-2,4-dichloro-5H-pyrrolo [3,4-d]pyrimidin-7 (6H)-one
- (2Z)-6-Benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7 (2H)-dione
Uniqueness
6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE stands out due to its unique structure, which combines multiple benzyl groups and tetrazolo-triazine rings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
